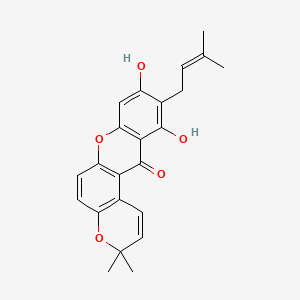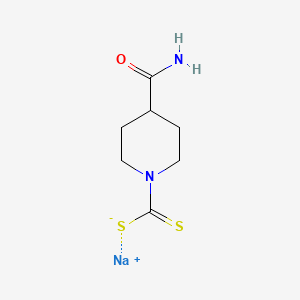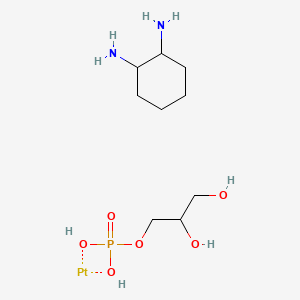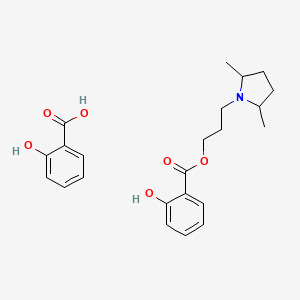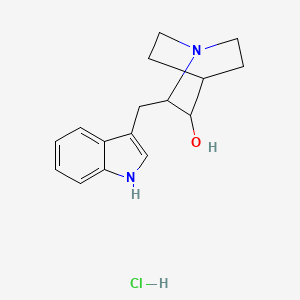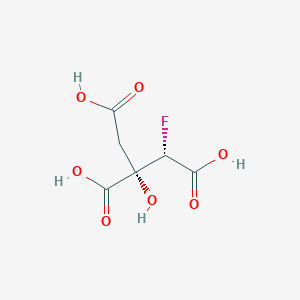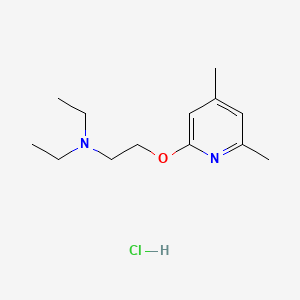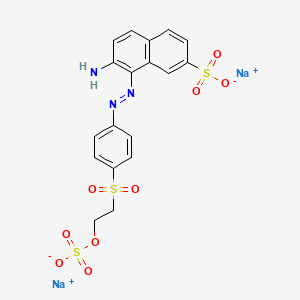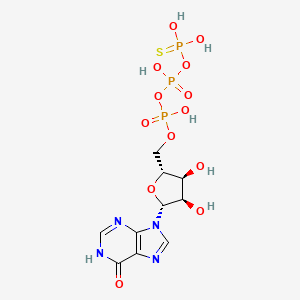
Inosine 5'-(3-thiotriphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosine 5’-(3-thiotriphosphate) is a nucleotide analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to inosine triphosphate but contains a sulfur atom in place of one of the oxygen atoms in the triphosphate group. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of inosine 5’-(3-thiotriphosphate) typically involves the phosphorylation of inosine with thiophosphate donors. One common method includes the use of dihydroxyacetone, sodium thiophosphate, adenosine diphosphate, and phosphoenolpyruvate. The reaction is catalyzed by enzymes such as glycerokinase and pyruvate kinase, which are immobilized on polyacrylamide gel .
Industrial Production Methods
Industrial production of inosine 5’-(3-thiotriphosphate) follows similar enzymatic synthesis routes but on a larger scale. The use of immobilized enzymes allows for continuous production and easy separation of the product from the reaction mixture. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
Inosine 5’-(3-thiotriphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphate derivatives. These products retain the nucleotide backbone, allowing them to be used in further biochemical studies.
科学的研究の応用
Inosine 5’-(3-thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of nucleotide hydrolysis and phosphorylation.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving G-proteins and ATPases.
Medicine: Inosine 5’-(3-thiotriphosphate) is investigated for its potential therapeutic effects, including neuroprotection and cardioprotection.
Industry: It is used in the development of biosensors and diagnostic assays due to its unique chemical properties
作用機序
The mechanism of action of inosine 5’-(3-thiotriphosphate) involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group allows the compound to act as a competitive inhibitor or substrate for ATP-dependent enzymes. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes such as energy metabolism and signal transduction .
類似化合物との比較
Similar Compounds
Inosine triphosphate: Similar in structure but lacks the sulfur atom in the triphosphate group.
Adenosine 5’-(3-thiotriphosphate): Another thiophosphate analog with adenosine as the nucleoside instead of inosine.
Uniqueness
Inosine 5’-(3-thiotriphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with its oxygen-containing counterparts .
特性
CAS番号 |
77065-87-3 |
|---|---|
分子式 |
C10H15N4O13P3S |
分子量 |
524.23 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
BPRLNEMHHOIJBX-KQYNXXCUSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


